6-(4-methoxyphenyl)-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including nucleophilic addition–elimination reactions. For instance, hydrazine-coupled pyrazole derivatives can be synthesized by employing nucleophilic addition–elimination reactions of intermediates with different hydrazine derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions can occur at different positions of the pyrazole ring, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to prepare more complex heterocyclic systems.
Medicine: It is being investigated for its antileishmanial and antimalarial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions . These interactions can modulate the activity of specific enzymes or receptors, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole derivatives and heterocyclic compounds. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, other pyrazole derivatives have been studied for their antileishmanial, antimalarial, and other therapeutic activities .
Properties
Molecular Formula |
C21H22N6O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-14-8-10-27(25-14)11-9-22-21(28)17-12-19(15-4-6-16(29-3)7-5-15)24-20-18(17)13-23-26(20)2/h4-8,10,12-13H,9,11H2,1-3H3,(H,22,28) |
InChI Key |
ATODMEFPISDQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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